molecular formula C25H28N6O4 B12137623 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12137623
M. Wt: 476.5 g/mol
InChI Key: CACLENIHHLLXQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrroloquinoxaline carboxamide family, characterized by a fused heterocyclic core with a carboxamide side chain. The structural features include:

  • 2,4-Dimethoxyphenyl group: Electron-donating methoxy substituents at positions 2 and 4 of the phenyl ring, which may enhance π-π stacking interactions with biological targets.
  • Morpholin-4-yl ethyl chain: A hydrophilic morpholine moiety linked via an ethyl spacer, likely improving solubility and bioavailability.

Properties

Molecular Formula

C25H28N6O4

Molecular Weight

476.5 g/mol

IUPAC Name

2-amino-1-(2,4-dimethoxyphenyl)-N-(2-morpholin-4-ylethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C25H28N6O4/c1-33-16-7-8-19(20(15-16)34-2)31-23(26)21(25(32)27-9-10-30-11-13-35-14-12-30)22-24(31)29-18-6-4-3-5-17(18)28-22/h3-8,15H,9-14,26H2,1-2H3,(H,27,32)

InChI Key

CACLENIHHLLXQB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCN5CCOCC5)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through a cyclization reaction involving a suitable diamine and a diketone.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination.

    Attachment of the Dimethoxyphenyl Group: This step often involves a coupling reaction, such as Suzuki or Heck coupling.

    Incorporation of the Morpholine Moiety: This can be done through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound or to remove certain functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Overview

The compound 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule with significant potential across various scientific fields. Its unique structure, characterized by a pyrroloquinoxaline core, positions it as a candidate for diverse applications in chemistry, biology, and medicine.

Chemistry

The compound serves as a valuable building block in synthetic chemistry. Its functional groups allow for the development of more complex molecules through various coupling reactions and synthetic pathways.

Biology

Research indicates that this compound may exhibit significant biological activity, making it a candidate for drug discovery. Its structure suggests potential interactions with biological targets such as enzymes and receptors.

Medicine

The therapeutic potential of this compound is notable. It may be explored for treating various diseases due to its biological activities, particularly in cancer therapy and pain management.

Industry

In industrial applications, the compound could be utilized in the development of new materials or serve as a catalyst in chemical reactions due to its unique chemical properties.

Anticancer Activity

Research has shown that derivatives of pyrroloquinoxaline can exhibit cytotoxic effects against various human cancer cell lines. For example, studies have reported IC50 values in the low micromolar range for certain derivatives, indicating their potential as effective anticancer agents.

Antimicrobial Properties

Quinoxaline derivatives have demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for these compounds typically range from 0.5 to 4 µg/mL.

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). This inhibition could enhance endocannabinoid levels and provide therapeutic benefits in conditions like chronic pain and neurodegenerative diseases.

Case Studies

StudyFocusFindings
Study 1 Anticancer EfficacyEvaluated cytotoxic effects on human cancer cell lines; certain derivatives showed low micromolar IC50 values.
Study 2 Antimicrobial ActivityDemonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli; MIC values ranged from 0.5 to 4 µg/mL.

Mechanism of Action

The mechanism of action of 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Compound A : 2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key Differences :
    • Substitution pattern : 2,5-Dimethoxyphenyl vs. 2,4-dimethoxyphenyl.
    • Molecular formula : C25H28N6O4 vs. C25H28N6O4 (identical formula but positional isomerism).
    • Physical properties : Predicted pKa = 12.38; boiling point = 694.3°C .

Compound B : 2-Amino-N-(4-fluorobenzyl)-1-(3-morpholin-4-ylpropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key Differences: Side chain: 3-Morpholinopropyl vs. 2-morpholinylethyl. Aromatic group: 4-Fluorobenzyl vs. 2,4-dimethoxyphenyl. Molecular weight: ~525.61 g/mol () vs. ~476.53 g/mol ().
  • Implications: The longer morpholinopropyl chain may enhance membrane permeability but reduce aqueous solubility. The fluorobenzyl group introduces electronegativity, possibly affecting target selectivity .

Functional Analogues

Compound C : 2-Amino-N-(2-chlorobenzyl)-1-(3-chloro-4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key Differences :
    • Substituents : Dual chloro groups (3-chloro-4-methoxyphenyl, 2-chlorobenzyl) vs. methoxy and morpholine groups.
    • Molecular formula : C26H21Cl2N5O2 vs. C25H28N6O3.

Compound D : 2-Amino-N-(3-ethoxypropyl)-1-(2-methoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide ()

  • Key Differences :
    • Side chain : 3-Ethoxypropyl vs. morpholinylethyl.
    • Aromatic group : 2-Methoxybenzyl vs. 2,4-dimethoxyphenyl.
    • Molecular weight : ~525.61 g/mol (estimated) vs. ~476.53 g/mol.

Pharmacokinetic and Physicochemical Properties

Property Target Compound (2,4-dimethoxyphenyl) Compound A (2,5-dimethoxyphenyl) Compound B (4-fluorobenzyl)
Molecular Weight (g/mol) ~476 (estimated) 476.53 ~525.61
Predicted logP ~3.2 (estimated) 3.5 4.1
Solubility Moderate (morpholine enhances) Moderate Low (long alkyl chain)
pKa ~12.3 (estimated) 12.38 ~11.5 (estimated)

Research Findings and Implications

Morpholine as a Key Pharmacophore : The morpholinylethyl group in the target compound and analogs () is associated with improved solubility and target engagement, likely due to hydrogen bonding with kinase ATP pockets or microbial enzymes .

Substitution Patterns :

  • Methoxy groups at 2,4-positions (target) vs. 2,5-positions (Compound A) influence steric and electronic interactions. The 2,4-configuration may optimize binding in hydrophobic pockets .
  • Chlorine or fluorine substituents (Compounds B, C) increase lipophilicity but may reduce metabolic stability .

Synthetic Accessibility : Coupling reactions (e.g., CDMT-mediated amidation in ) are common for carboxamide derivatives, suggesting scalable synthesis routes for the target compound .

Biological Activity

The compound 2-amino-1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (hereafter referred to as compound A ) is a pyrroloquinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound A, supported by various research findings and case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by:

  • A pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological properties.
  • Substituents including a 2,4-dimethoxyphenyl group and a morpholin-4-yl ethyl chain, which may influence its pharmacological profile.

Biological Activities

Research indicates that compounds similar to A exhibit a range of biological activities:

  • Anticancer Activity
    • Pyrroloquinoxalines have shown promise as anticancer agents. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific kinases and modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties
    • Compounds within the quinoxaline family have demonstrated antimicrobial effects against various pathogens. For instance, derivatives have been reported to inhibit bacterial growth and show efficacy against fungi and protozoa .
  • Enzyme Inhibition
    • Compound A may act as an inhibitor of key enzymes such as fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in endocannabinoid metabolism. This inhibition could lead to increased levels of endocannabinoids, potentially offering therapeutic benefits in pain management and neuroprotection .
  • Neuropharmacological Effects
    • The morpholine moiety is associated with neuroactive properties. Compounds with similar structures have been explored for their effects on serotonin receptors and dopamine pathways, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study 1: Anticancer Efficacy
    A study evaluated the cytotoxic effects of pyrroloquinoxaline derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as anticancer agents .
  • Study 2: Antimicrobial Activity
    Research demonstrated that quinoxaline derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 4 µg/mL .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Enzyme InhibitionInhibition of FAAH and MAGL
NeuropharmacologicalModulation of serotonin receptors

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : A stepwise approach is recommended:
  • Step 1 : Use copolymerization techniques (e.g., controlled radical polymerization) to assemble the pyrroloquinoxaline and morpholine moieties. Monitor reaction kinetics via inline spectroscopy .
  • Step 2 : Employ flow chemistry for oxidation steps (e.g., Omura-Sharma-Swern oxidation) to enhance reproducibility and reduce byproducts .
  • Step 3 : Purify intermediates via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98% purity threshold) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer : Combine multiple methods:
  • X-ray crystallography : Resolve the 3D conformation of the pyrroloquinoxaline core and morpholine side chain. Use single-crystal datasets collected at 298 K .
  • NMR spectroscopy : Assign peaks for the 2,4-dimethoxyphenyl group (aromatic protons at δ 6.8–7.2 ppm) and morpholine protons (δ 3.5–3.7 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~550–560 Da) with <2 ppm error .

Q. How can researchers assess the compound's biological activity in preliminary assays?

  • Methodological Answer : Design a tiered screening protocol:
  • In vitro enzyme inhibition : Test against kinases (e.g., PI3K/mTOR) using ATP-competitive assays (IC₅₀ determination) .
  • Cell viability assays : Use MTT or resazurin-based protocols in cancer cell lines (e.g., HCT-116, HeLa) with dose ranges of 0.1–100 µM .
  • Control experiments : Include reference inhibitors (e.g., staurosporine) and solvent controls (DMSO ≤0.1%) .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodological Answer : Address discrepancies via:
  • Dose-response validation : Repeat assays with tighter concentration intervals (e.g., 0.5-log increments) and statistical modeling (e.g., 4-parameter logistic regression) .
  • Off-target profiling : Screen against a panel of 50+ kinases to rule out nonspecific binding .
  • Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains variability .

Q. What in silico strategies are effective for predicting binding modes and selectivity?

  • Methodological Answer : Leverage computational tools:
  • Molecular docking : Use AutoDock Vina with kinase crystal structures (PDB: 4LSE) to model interactions with the carboxamide group .
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the morpholine-ethyl side chain .
  • Pharmacophore modeling : Map electrostatic and hydrophobic features to prioritize structural analogs .

Q. How can researchers evaluate the compound's stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal stress : Store at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS (e.g., hydrolyzed carboxamide peaks) .
  • Light exposure : Use ICH Q1B guidelines (1.2 million lux-hours) to detect photodegradation of the quinoxaline core .
  • Solution stability : Assess in PBS (pH 7.4) and DMSO at −20°C vs. 25°C over 30 days .

Q. What experimental design principles apply to scaling up synthesis for in vivo studies?

  • Methodological Answer : Follow Quality by Design (QbD) frameworks:
  • DoE optimization : Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–20 mol%) to identify robust conditions .
  • Process analytical technology (PAT) : Use inline FTIR to track reaction completion and minimize impurities .
  • Purification scalability : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures) for gram-scale batches .

Q. How can synergistic effects with other therapeutic agents be systematically investigated?

  • Methodological Answer : Use combination index (CI) methods:
  • Fixed-ratio assays : Test the compound with cisplatin or paclitaxel at 1:1, 1:2, and 2:1 molar ratios .
  • Isobologram analysis : Calculate CI values using CompuSyn software; CI <1 indicates synergy .
  • Mechanistic studies : Perform RNA-seq to identify pathways modulated by the combination .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.